molecular formula C8H10FNO4S B13267586 Ethyl 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate

Ethyl 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B13267586
M. Wt: 235.23 g/mol
InChI Key: CZDPONPBBXTNHW-UHFFFAOYSA-N
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Description

Ethyl 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate is a synthetic organic compound characterized by the presence of a fluorosulfonyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate typically involves the introduction of the fluorosulfonyl group onto the pyrrole ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and allows for the incorporation of the fluorosulfonyl group under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve the use of sulfuryl fluoride gas (SO₂F₂) or other solid reagents such as FDIT and AISF. These reagents act as electrophilic fluorosulfonylating agents, facilitating the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonyl fluorides, sulfonamides, and sulfinates, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Ethyl 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate involves its ability to act as an electrophilic fluorosulfonylating agent. The fluorosulfonyl group can interact with nucleophilic sites on target molecules, leading to the formation of covalent bonds. This reactivity is exploited in various chemical transformations and biological applications .

Comparison with Similar Compounds

    Bis(fluorosulfonyl)imide (FSI): A shorter version of the compound with similar reactivity.

    Bis(trifluoromethylsulfonyl)imide (TFSI): Known for its high chemical stability and low toxicity.

    Bis(pentafluoroethyl)sulfonyl)imide (BETI): A longer version with enhanced stability.

Uniqueness: Ethyl 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate is unique due to its specific structural features, which combine the reactivity of the fluorosulfonyl group with the versatility of the pyrrole ring. This combination makes it a valuable compound for diverse applications in organic synthesis and beyond .

Biological Activity

Ethyl 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate is a synthetic compound that has gained attention for its unique structural features and potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C6H6FNO4S
  • Molecular Weight : 207.18 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : COC(=O)C1=CC(=CN1)S(=O)(=O)F

The biological activity of this compound is primarily attributed to the highly electrophilic nature of the fluorosulfonyl group. This group facilitates reactions with nucleophiles such as amines, thiols, and hydroxyl groups, which can lead to the formation of various derivatives with potential biological activities. The compound's reactivity is exploited in bioorthogonal chemistry, allowing for selective labeling and modification of biomolecules without disrupting their natural functions.

Medicinal Chemistry

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth in various cancer models. The compound's ability to modify biomolecules may enhance its effectiveness as an anticancer agent .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, including cytochrome P450 enzymes, which play crucial roles in drug metabolism. This inhibition can lead to altered pharmacokinetics for co-administered drugs .

Case Studies

A notable study explored the effects of structurally similar compounds on cancer cell lines. In this study, this compound was tested for its ability to inhibit cell proliferation in a small-cell lung cancer model. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent against certain cancers .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential.

Compound NameMolecular FormulaUnique Features
Methyl 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylateC6H6FNO4SContains a methyl group instead of an ethyl group
Ethyl 4-methyl-1H-pyrrole-2-carboxylateC6H7NO2Lacks the fluorosulfonyl group
Methyl 5-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylateC6H6FNO4SDifferent position for the fluorosulfonyl group

This table highlights how variations in structure can influence biological activity and chemical reactivity.

Properties

Molecular Formula

C8H10FNO4S

Molecular Weight

235.23 g/mol

IUPAC Name

ethyl 4-fluorosulfonyl-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C8H10FNO4S/c1-3-14-8(11)7-4-6(5-10(7)2)15(9,12)13/h4-5H,3H2,1-2H3

InChI Key

CZDPONPBBXTNHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1C)S(=O)(=O)F

Origin of Product

United States

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